molecular formula C13H17NO4 B1487534 Methyl 3-(2-phenoxypropanamido)propanoate CAS No. 1306138-32-8

Methyl 3-(2-phenoxypropanamido)propanoate

Cat. No. B1487534
M. Wt: 251.28 g/mol
InChI Key: WULWIHSHNQWARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-phenoxypropanamido)propanoate” is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“Methyl 3-(2-phenoxypropanamido)propanoate” is an oil-like substance stored at room temperature . It has a molecular weight of 251.28 .

Safety And Hazards

The safety data sheet for “Methyl 3-(2-phenoxypropanamido)propanoate” suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

methyl 3-(2-phenoxypropanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(18-11-6-4-3-5-7-11)13(16)14-9-8-12(15)17-2/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULWIHSHNQWARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-phenoxypropanamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-phenoxypropanamido)propanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-phenoxypropanamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.